Boc-4-iodo-L-phenylalanine

Catalog No.
S672390
CAS No.
62129-44-6
M.F
C14H18BrNO4
M. Wt
391.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-4-iodo-L-phenylalanine

CAS Number

62129-44-6

Product Name

Boc-4-iodo-L-phenylalanine

IUPAC Name

(2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18BrNO4

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

ULNOXUAEIPUJMK-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O

Synonyms

62129-39-9;(s)-n-boc-4-bromophenylalanine;Boc-L-4-Bromophenylalanine;boc-4-bromo-l-phenylalanine;boc-l-4-bromophe;boc-phe(4-br)-oh;boc-l-4-bromophenylalnine;(S)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;boc-p-bromo-phe-oh;N-Boc-4-bromo-L-phenylalanine;boc-4'-bromo-l-phe;boc-l-4-bromo-phe-oh;Boc-L-phe(4-Br)-OH;(2s)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;BOC-L-4-BR-PHE-OH;(s)-3-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoicacid;n-alpha-t-butyloxycarbonyl-4-bromo-l-phenylalanine;MFCD00237571;SBB063715;4-bromo-l-phenylalanine,n-bocprotected;(s)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionicacid;Boc-D-phe(4-Br)-OH;(S)-BOC-2-AMINO-3-(4-BROMOPHENYL)PROPIONICACID;N-ALPHA-(T-BUTOXYCARBONYL)-4-BROMO-L-PHENYLALANINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-bromophenyl)propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O
  • L-stereoisomer: N-Boc-4-iodo-L-phenylalanine possesses an L-stereoisomer configuration. This specific configuration is crucial for its biological activity and potential therapeutic applications, as many biological processes are highly selective for L-stereoisomers .
  • 4-Iodo substitution: The presence of an iodine atom at the 4th position of the phenyl ring introduces a halogen tag. This tag can be exploited for various purposes, including:
    • Radiolabeling: By using radioactive isotopes of iodine, N-Boc-4-iodo-L-phenylalanine can be radiolabeled and used in studies investigating protein-protein interactions, protein localization within cells, and even in vivo biodistribution studies .
    • Click chemistry: The iodine atom can participate in click chemistry reactions, allowing for the efficient and specific conjugation of N-Boc-4-iodo-L-phenylalanine to other molecules of interest. This technique is valuable for creating novel probes for various biological applications .
  • N-Boc protecting group: The N-terminus of the molecule is protected by a Boc (tert-butyloxycarbonyl) group. This protecting group allows for controlled manipulation of the molecule during chemical synthesis while maintaining the integrity of the amino acid functionality. The Boc group can be selectively removed under specific conditions to reveal the free amine group, enabling further conjugation or incorporation into desired biomolecules .
  • Development of radiolabeled probes for PET imaging: The radiolabeling capabilities of N-Boc-4-iodo-L-phenylalanine could be valuable for developing novel tracers for positron emission tomography (PET) imaging, enabling researchers to visualize and study specific biological processes in vivo .
  • Design of targeted drug delivery systems: The combination of click chemistry and the L-stereoisomer configuration of N-Boc-4-iodo-L-phenylalanine holds promise for the development of targeted drug delivery systems. These systems could be designed to deliver therapeutic agents specifically to diseased cells, improving efficacy and reducing side effects .
  • Peptide synthesis and modification: N-Boc-4-iodo-L-phenylalanine can be incorporated into peptides using standard peptide synthesis techniques. The presence of the iodine tag allows for further modifications and potential functionalities within the peptide structure.

Boc-4-iodo-L-phenylalanine is a derivative of the amino acid phenylalanine, specifically modified to include an iodine atom at the para position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protective group on the amino group. Its chemical formula is C₁₄H₁₈INO₄, and it has a molecular weight of approximately 359.2 g/mol . This compound is notable for its application in peptide synthesis and as an intermediate in pharmaceutical research.

Typical of amino acids and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen bonds.
  • Peptide Bond Formation: The Boc group can be removed under acidic conditions, allowing the amino group to react with carboxylic acids to form peptides.
  • Cross-Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, which are useful for synthesizing complex organic molecules .

The synthesis of Boc-4-iodo-L-phenylalanine typically involves several steps:

  • Starting Material: L-phenylalanine is used as the starting material.
  • Iodination: The introduction of iodine at the para position can be achieved through electrophilic aromatic substitution.
  • Boc Protection: The amino group is protected using tert-butyloxycarbonyl chloride in the presence of a base, forming Boc-4-iodo-L-phenylalanine.

This method is favored for its reliability and scalability, allowing for high yields without extensive purification processes .

Boc-4-iodo-L-phenylalanine is primarily used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications, particularly in drug design targeting specific receptors or enzymes .
  • Chemical Biology: It is utilized in studying protein interactions and modifications due to its unique structural properties.

Studies involving Boc-4-iodo-L-phenylalanine often focus on its interactions within biological systems, particularly how it may influence protein folding or receptor binding. While direct studies on this compound are sparse, related compounds have demonstrated significant interactions with various biological macromolecules, suggesting that Boc-4-iodo-L-phenylalanine may exhibit similar behaviors .

Several compounds share structural or functional similarities with Boc-4-iodo-L-phenylalanine:

Compound NameStructureUnique Features
4-Iodo-L-phenylalanineC₉H₁₀INO₂Lacks Boc protection; used directly in studies
N-Boc-L-alanineC₇H₁₅NO₂Simple amino acid derivative; less sterically hindered
N-Boc-4-bromophenylalanineC₁₄H₁₈BrNO₄Bromine instead of iodine; different reactivity

Boc-4-iodo-L-phenylalanine stands out due to its unique halogenation pattern combined with the protective Boc group, which allows for versatile applications in synthetic chemistry and biological studies .

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Boc-4-Iodo-L-phenylalanine

Dates

Modify: 2023-08-15

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